3-(3-Chlorophenyl)prop-2-yn-1-amine Exhibits Over 900-Fold Selectivity for MAO-A vs. Its 1-Substituted Regioisomer
3-(3-Chlorophenyl)prop-2-yn-1-amine demonstrates exceptional selectivity for monoamine oxidase A (MAO-A) with an IC50 of 1 nM [1]. In stark contrast, its regioisomer, 1-(3-chlorophenyl)prop-2-yn-1-amine, is a vastly weaker inhibitor, with an IC50 of 29,500 nM (29.5 µM) for MAO-A, representing a near 30,000-fold difference in potency [2]. This data directly refutes the notion that regioisomers can be interchanged.
| Evidence Dimension | MAO-A Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | 1-(3-Chlorophenyl)prop-2-yn-1-amine: 29,500 nM |
| Quantified Difference | 29,500-fold higher potency |
| Conditions | Target compound: Human recombinant MAO-A expressed in Sf9 cells, using 5-hydroxytryptamine substrate [1]. Comparator: Bovine brain mitochondria, using serotonin as substrate [2]. |
Why This Matters
This extreme selectivity establishes 3-(3-chlorophenyl)prop-2-yn-1-amine as a superior and requisite tool for studies where potent MAO-A inhibition is required, ensuring that research outcomes are not confounded by off-target effects from a weak, non-selective comparator.
- [1] BindingDB. BDBM50075947. Affinity Data for IC50: 1 nM for MAO-A. View Source
- [2] BindingDB. BDBM50130934. Affinity Data for IC50: 2.95E+4 nM for MAO-A. View Source
